1-Bromomethylthio-4-chlorobenzene
Description
Structural Framework and Synthetic Significance of Aryl Halides and Thioethers
Aryl halides are organic compounds where a halogen atom is directly bonded to an aromatic ring. nih.govresearchgate.netresearchgate.net This structural motif is a cornerstone of synthetic organic chemistry, primarily because the halogen atom can serve as a leaving group in various nucleophilic substitution and cross-coupling reactions. researchgate.netgoogle.com The presence of the aromatic ring provides considerable stability, and its electron system can influence the reactivity of the C-X (Carbon-Halogen) bond. google.com Aryl halides are crucial intermediates in the manufacturing of pharmaceuticals, agrochemicals, and advanced materials. nih.gov
Thioethers, or sulfides, are characterized by a sulfur atom bonded to two organic groups (R-S-R'). thieme-connect.comnih.gov They are the sulfur analogs of ethers. thieme-connect.com The sulfur atom in thioethers imparts unique chemical properties, including nucleophilicity and the ability to be oxidized to sulfoxides and sulfones, which are also valuable functional groups. thieme-connect.com Thioether linkages are found in numerous biologically active natural products and pharmaceuticals, highlighting their importance in medicinal chemistry. nih.gov The synthesis of thioethers is a major focus in organic chemistry, with numerous methods developed to form the critical carbon-sulfur (C-S) bond. nih.govrsc.org
Historical Perspectives and Evolution of Synthetic Strategies for Halogenated Thioaromatics
The synthesis of aryl thioethers, particularly those bearing halogen substituents, has evolved significantly over the past century. Early methods often relied on the nucleophilic substitution of activated aryl halides with thiols. However, for less reactive aryl halides, more robust methods were required.
A landmark development was the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a thiol. thieme-connect.com Historically, these reactions required high temperatures, often exceeding 200°C. thieme-connect.com Over time, the development of ligands and improved catalytic systems has allowed for milder reaction conditions. thieme-connect.com
Another pivotal advancement was the Migita-Kosugi-Stille coupling, a palladium-catalyzed cross-coupling reaction. The first palladium-catalyzed synthesis of aryl thioethers from aryl bromides/iodides and thiols was reported in 1978 by Migita and coworkers. thieme-connect.comnih.gov This methodology, and subsequent refinements by chemists like Buchwald and Hartwig, has become a general and highly efficient route for C-S bond formation, tolerating a wide range of functional groups and often proceeding with high yields under relatively mild conditions. nih.govacsgcipr.org These transition-metal-catalyzed reactions represent the most versatile strategies for creating aryl-substituted thioethers. thieme-connect.com
The synthesis of 1-Bromomethylthio-4-chlorobenzene would likely draw from these foundational methods. A plausible approach involves the reaction of 4-chlorothiophenol (B41493) with a suitable one-carbon electrophile containing bromine, or the α-bromination of a precursor like methyl (4-chlorophenyl) sulfide (B99878).
Current Research Landscape and Emerging Trends in Bromomethylthio-Substituted Aromatics
While specific research on this compound is limited, the broader field of halogenated thioaromatic chemistry is highly active. Contemporary research focuses on developing more efficient, sustainable, and atom-economical methods for C-S bond formation. nih.govrsc.org
A major trend is the use of C-H bond functionalization, which allows for the direct formation of C-S bonds without the need for pre-functionalized starting materials like organic halides. nih.govresearchgate.netrsc.org This approach simplifies synthetic routes and reduces waste. Another area of intense investigation is the use of photoredox catalysis, which employs visible light to drive chemical reactions under very mild conditions, often enabling transformations that are difficult to achieve with traditional thermal methods. rsc.orgacs.org
Compounds containing a bromomethyl group are recognized as versatile building blocks in organic synthesis. The bromine atom can be readily displaced by a wide variety of nucleophiles, making them valuable intermediates for introducing new functional groups. For instance, α-bromonitrostyrenes, which also feature a reactive bromine, are used to construct a diverse range of heterocyclic compounds. It is therefore plausible that bromomethylthio-substituted aromatics like this compound could serve as valuable intermediates in the synthesis of more complex molecules, particularly in medicinal and materials chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆BrClS |
| Molecular Weight | 237.55 g/mol |
| Appearance | (Predicted) Colorless to pale yellow liquid or solid |
| Boiling Point | (Predicted) > 200 °C |
| Solubility | (Predicted) Insoluble in water, soluble in organic solvents |
| CAS Number | Not available |
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrClS |
|---|---|
Molecular Weight |
237.55 g/mol |
IUPAC Name |
1-(bromomethylsulfanyl)-4-chlorobenzene |
InChI |
InChI=1S/C7H6BrClS/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
PJKIILWMVXQSGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1SCBr)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromomethylthio 4 Chlorobenzene
Precursor Synthesis and Functionalization Strategies
The construction of 1-Bromomethylthio-4-chlorobenzene relies on the strategic assembly of its core components. This involves the careful preparation of functionalized precursors that will ultimately be combined to form the target molecule.
Synthesis of Chlorobenzene (B131634) Derivatives as Starting Materials
The primary precursor providing the chloro-substituted aromatic core is 4-chlorothiophenol (B41493). This compound is the ideal starting material as it already contains the chlorine atom and the sulfur atom correctly positioned on the benzene (B151609) ring.
| Starting Material | Reagent(s) | Product |
| Chlorobenzene | Chlorosulfonic acid | 4-Chlorobenzenesulfonyl chloride prepchem.comgoogle.com |
| 4-Chlorobenzenesulfonyl chloride | Zinc / Sulfuric Acid | 4-Chlorothiophenol |
Preparation of Bromomethyl Precursors
The bromomethyl (-CH2Br) portion of the target molecule is introduced using a simple yet effective C1 building block. Dibromomethane (CH2Br2) is the most commonly employed precursor for this purpose. It serves as the electrophilic source of the methylene (B1212753) (-CH2-) group that will be functionalized with the thioether linkage and already contains the necessary bromine atom. One bromine atom acts as a reactive site for substitution, while the other remains in the final product structure.
Strategies for Thioether Moiety Introduction
The formation of the thioether bond is a critical step that links the aromatic and aliphatic parts of the molecule. This is achieved by converting the 4-chlorothiophenol into a more reactive nucleophilic species. The thiol is deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the 4-chlorophenylthiolate anion. youtube.com This thiolate is a potent nucleophile that readily attacks an electrophilic carbon atom. The in-situ generation of this thiolate is a common strategy to ensure its immediate use in the subsequent bond-forming reaction. youtube.com
Direct Synthetic Routes to this compound
Direct methods for synthesizing this compound focus on efficiently forming the key carbon-sulfur bond.
Nucleophilic Substitution Approaches for Thioether Formation
The most direct and widely used method for synthesizing this compound involves a nucleophilic substitution reaction. nih.gov In this approach, the 4-chlorophenylthiolate anion, generated from 4-chlorothiophenol, acts as the nucleophile. It attacks one of the carbon atoms in dibromomethane, displacing a bromide ion as the leaving group. This single step forms the desired thioether linkage and incorporates the bromomethyl group. youtube.com This type of reaction, analogous to the Williamson ether synthesis, is a fundamental method for creating sulfide (B99878) compounds. youtube.com
Reaction Scheme:
Cl-C₆H₄-S⁻Na⁺ + Br-CH₂-Br → Cl-C₆H₄-S-CH₂Br + NaBr
This reaction is typically performed in a polar aprotic solvent to facilitate the S_N2 mechanism.
Electrophilic Bromination at the Methyl Position
An alternative, two-step strategy involves the late-stage introduction of the bromine atom. This route begins with the synthesis of 4-chlorophenyl methyl sulfide. This intermediate can be prepared by reacting 4-chlorothiophenol with a methylating agent like methyl iodide. researchgate.net
The subsequent and final step is the selective bromination of the methyl group. This is accomplished through a radical reaction known as benzylic bromination. youtube.comresearchgate.net N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or photochemical activation. organic-chemistry.orgresearchgate.net The reaction specifically targets the benzylic position—the carbon atom adjacent to the aromatic ring—resulting in the selective formation of this compound. youtube.com Studies have shown that the choice of solvent can be critical for the efficiency of NBS brominations, with solvents like 1,2-dichlorobenzene (B45396) or (trifluoromethyl)benzene being effective replacements for the more toxic carbon tetrachloride. researchgate.netresearchgate.net
| Precursor | Reagent(s) | Key Transformation |
| 4-Chlorophenyl methyl sulfide | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromination researchgate.netresearchgate.net |
This method provides an alternative pathway that can be advantageous depending on the availability of starting materials and desired reaction conditions.
Radical Mediated Synthetic Pathways
The introduction of a bromine atom onto the methyl group of the precursor, 4-chlorophenyl methyl sulfide, can be effectively achieved through radical-mediated halogenation. A common and effective reagent for this transformation is N-bromosuccinimide (NBS). libretexts.orgwisdomlib.org The reaction proceeds via a free radical chain mechanism, typically initiated by light or a radical initiator such as benzoyl peroxide.
The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 4-chlorophenyl methyl sulfide, forming a resonance-stabilized benzylic radical. This radical intermediate then reacts with a molecule of bromine (Br2), which is present in low concentrations, to yield the desired product, this compound, and another bromine radical, which continues the chain reaction. libretexts.org The use of NBS is advantageous as it provides a low, steady concentration of bromine, which helps to minimize side reactions such as electrophilic aromatic bromination. youtube.com
While specific literature on the radical bromination of 4-chlorothioanisole (B85629) is not abundant, the Wohl-Ziegler reaction is a well-established method for the allylic and benzylic bromination of various substrates using NBS. organic-chemistry.org The principles of this reaction are directly applicable to the synthesis of this compound.
A related industrial process described in a patent involves the chlorination of pentachlorophenyl methyl sulfide using chlorine in refluxing carbon tetrachloride, which further supports the feasibility of halogenating the methyl group of an aryl methyl sulfide. google.com
Table 1: Key Reagents in Radical-Mediated Bromination
| Reagent | Role |
| 4-Chlorophenyl methyl sulfide | Starting material |
| N-Bromosuccinimide (NBS) | Brominating agent |
| Benzoyl peroxide / AIBN | Radical initiator |
| Carbon tetrachloride (CCl4) | Solvent |
Transition Metal-Catalyzed Coupling Reactions for Constructing the this compound Skeleton
Transition metal-catalyzed reactions are pivotal in forming the core structure of this compound, which is the aryl-sulfur bond of its precursor, 4-chlorophenyl methyl sulfide.
Cross-Coupling Methodologies for Aryl-Sulfur Bond Formation
The formation of the C(aryl)-S bond is a critical step in the synthesis of the precursor, 4-chlorophenyl methyl sulfide. Palladium-catalyzed cross-coupling reactions are among the most efficient methods for this transformation. These reactions typically involve the coupling of an aryl halide with a thiol or a thiol equivalent.
In a typical reaction, 1-chloro-4-iodobenzene (B104392) or 1-bromo-4-chlorobenzene (B145707) could be coupled with methanethiol (B179389) or its corresponding salt in the presence of a palladium catalyst and a suitable base. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the thiolate and subsequent reductive elimination to afford the aryl sulfide and regenerate the Pd(0) catalyst.
Various palladium catalysts and ligands have been developed to facilitate this coupling. For instance, the use of bulky electron-rich phosphine (B1218219) ligands can enhance the efficiency of the catalytic cycle. While specific examples for the synthesis of 4-chlorophenyl methyl sulfide are not detailed in the provided search results, the general applicability of palladium-catalyzed C-S bond formation is well-documented for a wide range of aryl halides and thiols. organic-chemistry.org
Catalytic Bromination Techniques for Methyl Activation
Once the 4-chlorophenyl methyl sulfide precursor is obtained, the subsequent activation of the methyl group via bromination is required. As discussed in section 2.2.3, radical bromination using NBS is a primary method for this transformation. This process can be considered a form of catalytic activation, as the reaction is initiated by a catalytic amount of radical initiator.
Furthermore, advancements in catalysis have led to methods for the direct C-H functionalization of methyl groups. While not specifically documented for the bromination of 4-chlorophenyl methyl sulfide, these emerging technologies could offer alternative routes. For example, methods for the sulfoxidation of aryl sulfides are known, and it is conceivable that catalytic systems could be developed for the direct halogenation of the methyl group under milder conditions than traditional radical reactions.
Metalation Reactions and Subsequent Electrophilic Quenching in the Synthesis of this compound Analogues
Metalation reactions, particularly those involving lithium and magnesium, provide powerful tools for the functionalization of the aromatic ring, enabling the synthesis of various analogues of this compound.
Regioselective Lithiation and Magnesiation Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org In the context of a 4-chlorothioanisole derivative, the thioether group can act as a directing metalating group (DMG), guiding a strong base like n-butyllithium or sec-butyllithium (B1581126) to deprotonate the ortho position (C2 or C6). semanticscholar.orgresearchgate.net The resulting aryllithium intermediate can then be quenched with an appropriate electrophile to introduce a substituent at the position adjacent to the thioether.
For instance, lithiation of a suitably protected 4-chlorothioanisole followed by quenching with an electrophile could introduce a variety of functional groups at the C2 position. The presence of the chloro substituent at C4 would influence the acidity of the ortho protons, potentially affecting the regioselectivity of the lithiation.
Magnesiation, using reagents like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide), has emerged as a milder alternative to lithiation, often showing different or improved selectivity and functional group tolerance. harvard.edu This strategy could also be employed for the regioselective functionalization of the 4-chlorothioanisole backbone.
Table 2: Directing Groups in Metalation Reactions
| Directing Group | Position of Metalation |
| -SCH3 (Thioether) | Ortho |
| -OMe (Methoxy) | Ortho |
| -CONR2 (Amide) | Ortho |
Bromine-Lithium Exchange Reactions for Functionalization
Bromine-lithium exchange is a rapid and efficient method for the generation of aryllithium species from aryl bromides. harvard.edu This reaction is particularly useful for introducing substituents at a specific position defined by the location of a bromine atom.
To synthesize analogues of this compound, one could start with a dibromo-chloro-substituted benzene. For example, starting with 1,2-dibromo-4-chlorobenzene, a selective bromine-lithium exchange could be performed. The selectivity of the exchange is influenced by factors such as the position of the other substituents and the reaction conditions. researchgate.net Generally, bromine-lithium exchange is faster for bromine atoms that are more sterically accessible or electronically activated. The resulting aryllithium can then be reacted with dimethyl disulfide (CH3SSCH3) to introduce the methylthio group. Subsequent radical bromination of the methyl group would then yield the desired functionalized analogue.
Alternatively, starting with 4-bromo-1-chlorobenzene, one could first introduce the methylthio group via a transition metal-catalyzed coupling reaction, and then perform a bromine-lithium exchange to introduce a different functional group at the 4-position, followed by bromination of the methyl group. The feasibility and regioselectivity of such an exchange would depend on the relative reactivity of the C-Br versus the C-Cl bond towards the organolithium reagent.
Chemical Reactivity and Transformation Pathways of 1 Bromomethylthio 4 Chlorobenzene
Reactions at the Bromomethyl Moiety
The bromomethylthio group (-SCH₂Br) is the more reactive portion of the molecule under many conditions due to the lability of the carbon-bromine bond at the benzylic-like position.
Nucleophilic Substitution Reactions at the Benzylic Carbon
The carbon atom of the bromomethyl group is highly electrophilic and susceptible to attack by a wide variety of nucleophiles. This results in the displacement of the bromide ion, a good leaving group, in a classic Sₙ2 reaction. These reactions are fundamental to the synthetic utility of 1-bromomethylthio-4-chlorobenzene, allowing for the introduction of various functional groups.
Common nucleophiles that readily react at this position include:
Alkoxides and Phenoxides: To form the corresponding ethers.
Thiolates: To generate thioethers.
Amines: To produce secondary or tertiary amines, or quaternary ammonium (B1175870) salts.
Cyanide: To yield the corresponding nitrile.
Azide (B81097): For the synthesis of organic azides, which can be further transformed.
Carboxylates: To form ester linkages.
The general scheme for these reactions can be represented as:
4-Cl-C₆H₄-SCH₂Br + Nu⁻ → 4-Cl-C₆H₄-SCH₂-Nu + Br⁻
Where Nu⁻ represents a generic nucleophile.
Elimination Reactions and Olefin Formation
While less common than substitution, elimination reactions can occur in the presence of strong, sterically hindered bases. In such cases, a proton is abstracted from the carbon adjacent to the sulfur atom, followed by the elimination of the bromide ion, which would theoretically lead to the formation of a transient thioaldehyde that could then polymerize or undergo other reactions. However, due to the nature of the substrate, these reactions are not a primary pathway.
Radical Reactions Involving the Bromomethyl Group
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage upon initiation by radical initiators (e.g., AIBN) or photolysis. The resulting 4-chlorophenylthiomethyl radical can participate in various radical-mediated processes, such as addition to alkenes or radical-radical coupling reactions.
Reactions of the Aryl Chloride Moiety
The aryl chloride portion of the molecule is generally less reactive than the bromomethyl group. The carbon-chlorine bond is strengthened by the sp² hybridization of the aromatic carbon and resonance effects. vedantu.com However, under specific catalytic or harsh conditions, this site can also undergo transformation. vedantu.com
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom on the benzene (B151609) ring can participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically require a palladium catalyst, a suitable ligand, and a base. Some prominent examples include:
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a biaryl structure. nih.gov
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Sonogashira Coupling: Reaction with a terminal alkyne to produce an alkynylated aromatic compound.
Buchwald-Hartwig Amination: Reaction with an amine to form an arylamine.
Hiyama Coupling: Utilizes organosilicon compounds as the coupling partner. nih.govresearchgate.net
The general catalytic cycle for these reactions involves oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with the coupling partner and reductive elimination to yield the product and regenerate the catalyst. nih.gov The choice of ligand is often crucial for the success of these transformations, especially with less reactive aryl chlorides. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura | Ar'-B(OH)₂ | Biaryl |
| Heck | R-CH=CH₂ | Substituted Alkene |
| Sonogashira | R-C≡CH | Arylalkyne |
| Buchwald-Hartwig | R₂NH | Arylamine |
| Hiyama | R-Si(OR')₃ | Biaryl |
This table provides a generalized overview. Specific reaction conditions are required for each transformation.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SₙAr) of the aryl chloride is generally difficult and requires either harsh reaction conditions (high temperature and pressure) or the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this molecule. chemistrysteps.comlibretexts.orglibretexts.org The typical SₙAr mechanism proceeds via an addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For this compound, this pathway is not favored.
An alternative mechanism, the elimination-addition (benzyne) pathway, can occur with very strong bases like sodium amide (NaNH₂). chemistrysteps.comyoutube.com This involves the deprotonation of a proton ortho to the chlorine, followed by elimination of HCl to form a highly reactive benzyne (B1209423) intermediate. The nucleophile then adds to the benzyne, followed by protonation, to give the substituted product. chemistrysteps.com
Reactions of the Thioether Linkage
The thioether (sulfide) group is a key reactive center in this compound. The sulfur atom, with its lone pairs of electrons, is nucleophilic and readily undergoes oxidation. Furthermore, the carbon-sulfur bonds can be cleaved under various reductive or oxidative conditions.
The oxidation of thioethers is a fundamental transformation in organic chemistry, yielding sulfoxides and, upon further oxidation, sulfones. This process is highly valuable as sulfoxides and sulfones are important synthetic intermediates. nih.gov
The oxidation of this compound to 1-(bromomethylsulfinyl)-4-chlorobenzene (the sulfoxide) and subsequently to 1-(bromomethylsulfonyl)-4-chlorobenzene (the sulfone) is expected to proceed readily. The sulfur atom acts as a nucleophile, attacking the oxidant. nih.gov A wide array of oxidizing agents can accomplish this transformation, with the choice of reagent and reaction conditions determining the selectivity towards either the sulfoxide (B87167) or the sulfone. organic-chemistry.org
Common reagents for this purpose include:
Hydrogen Peroxide (H₂O₂): Often used in combination with a catalyst or in a suitable solvent like acetic acid, H₂O₂ is an environmentally benign oxidant. nih.gov The selectivity for sulfoxide over sulfone can often be controlled by temperature and the stoichiometry of the oxidant. acs.org
Peroxyacids (e.g., m-CPBA): Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective reagent for the oxidation of sulfides. Typically, using one equivalent of m-CPBA at low temperatures favors the formation of the sulfoxide, while an excess of the reagent leads to the sulfone. masterorganicchemistry.comorganic-chemistry.org
Other Oxidants: Reagents like sodium periodate (B1199274) (NaIO₄), potassium permanganate (B83412) (KMnO₄), and molecular oxygen with transition-metal catalysts have also been employed for the oxidation of sulfides. acs.org
The electronic nature of the substituents on the aromatic ring influences the rate of oxidation. The 4-chloro substituent on the benzene ring is an electron-withdrawing group, which decreases the electron density on the sulfur atom. This deactivation would likely make the oxidation of this compound slightly slower compared to an unsubstituted analogue like benzyl (B1604629) methyl sulfide (B99878). researchgate.net The proposed mechanism generally involves the nucleophilic attack of the sulfur atom on the oxidant. nih.govresearchgate.net
Table 1: Representative Conditions for Thioether Oxidation This table presents typical conditions used for the oxidation of aryl thioethers analogous to this compound, illustrating the common reagents and expected outcomes.
| Substrate Type | Reagent(s) | Solvent | Primary Product | Reference |
|---|---|---|---|---|
| Aryl Alkyl Sulfide | H₂O₂ (1.2 eq) | Solvent-Free | Sulfoxide | researchgate.net |
| Aryl Alkyl Sulfide | m-CPBA (1.0 eq) | CH₂Cl₂ | Sulfoxide | reddit.com |
| Aryl Alkyl Sulfide | m-CPBA (>2.0 eq) | CH₂Cl₂ | Sulfone | organic-chemistry.org |
| Aryl Alkyl Sulfide | O₂/Air, High Temp | DMSO | Sulfone | acs.org |
| Aryl Alkyl Sulfide | H₂O₂, Tantalum Carbide | CH₃CN | Sulfone | organic-chemistry.org |
The cleavage of the carbon-sulfur bonds in this compound, known as desulfurization, is a useful synthetic transformation that typically replaces the thioether linkage with hydrogen atoms. This reaction can proceed via reductive or, in some cases, oxidative pathways.
Reductive Desulfurization: The most common method for desulfurization is treatment with Raney nickel, a finely divided, hydrogen-rich nickel catalyst. organicreactions.orgtestbook.com This reaction involves the hydrogenolysis of the C-S bonds. organicreactions.org For this compound, treatment with Raney nickel would be expected to cleave both the aryl C-S bond and the alkyl C-S bond, leading to the formation of p-chlorotoluene and methane. This method is robust and has been used extensively in structural elucidation and synthesis. britannica.comresearchgate.net
Alternative reductive methods are also available. Electroreductive transformations have emerged as a powerful tool, allowing for the selective cleavage of C(sp³)–S bonds to generate alkyl radicals. nih.govchemrxiv.org This could potentially offer a pathway to selectively cleave the S-CH₂Br bond while leaving the aryl-S bond intact under specific conditions.
Oxidative Cleavage: Certain oxidative desulfurization methods can transform thioethers into other functional groups. For instance, an oxidative desulfurization-difluorination reaction of alkyl aryl thioethers has been reported, which could potentially convert the bromomethylthio group into a difluoromethyl group under specific oxidative fluorinating conditions. thieme-connect.com
Regioselectivity and Stereoselectivity in Chemical Transformations of this compound
Regioselectivity: Regioselectivity refers to the preference for reaction at one site over another. This compound possesses several distinct reactive sites:
The Sulfur Atom: As discussed, this is the primary site for nucleophilic attack in oxidation reactions. rsc.org
The Bromomethyl Carbon: This carbon is electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. It would readily react with a wide range of nucleophiles, displacing the bromide ion. This reactivity is generally independent of the thioether but could be used in tandem with thioether modifications.
The Aromatic Ring: The 4-chlorophenyl ring can undergo electrophilic aromatic substitution. The chloro and bromomethylthio groups are both ortho-, para-directing. However, the conditions required for aromatic substitution are typically harsh and may not be compatible with the more reactive thioether and bromomethyl functionalities.
Therefore, most transformations can be directed with high regioselectivity to either the sulfur atom or the bromomethyl carbon by choosing appropriate reagents and conditions. For example, oxidation with m-CPBA at low temperature would selectively target the sulfur, while reaction with a soft nucleophile like sodium cyanide would selectively target the bromomethyl carbon.
Stereoselectivity: Stereoselectivity is a critical consideration in the oxidation of this compound. The thioether is prochiral, meaning that its oxidation to the sulfoxide creates a new stereocenter at the sulfur atom, resulting in a chiral molecule, (R)- and (S)-1-(bromomethylsulfinyl)-4-chlorobenzene.
Achieving stereoselectivity in this transformation requires the use of a chiral oxidizing agent or a chiral catalyst. This field, known as asymmetric oxidation, is well-developed. organic-chemistry.org Chiral reagents, such as chiral variants of peroxyacids, or catalytic systems composed of a metal (like titanium, vanadium, or iron) and a chiral ligand are commonly used to produce one enantiomer of the sulfoxide in excess. organic-chemistry.orgnih.gov The development of chiral thiourea (B124793) organocatalysts has also provided effective, metal-free methods for asymmetric synthesis. nih.govacs.org An efficient asymmetric oxidation could provide access to enantiopure sulfoxides, which are valuable building blocks in medicinal chemistry and materials science.
Exploration of Reaction Mechanisms through Advanced Kinetic and Mechanistic Studies
While no specific mechanistic studies have been published for this compound, the methodologies for exploring such reactions are well-established, particularly for the oxidation of analogous aryl thioethers.
Kinetic Analysis: Kinetic studies are fundamental to understanding reaction mechanisms. For the oxidation of this compound, one could monitor the reaction rate under various conditions (e.g., changing reactant concentrations, temperature) to determine the reaction order and activation parameters. acs.orgnih.gov A kinetic analysis comparing its oxidation rate to that of other para-substituted analogues would provide quantitative insight into the electronic effect of the chloro-substituent. researchgate.net
Hammett Plots: To systematically probe the electronic effects of the aromatic ring substituent on the reaction rate, a Hammett analysis would be highly informative. This involves measuring the oxidation rates for a series of para-substituted (thio)anisole derivatives and plotting the logarithm of the relative rates against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to electronic effects. For thioether oxidation, a negative ρ value is typically observed, indicating that the reaction is accelerated by electron-donating groups and that a positive charge develops on the sulfur atom in the transition state. researchgate.net A study on this compound would be expected to fit this trend.
Computational Studies: Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. whiterose.ac.uk DFT calculations could be used to model the transition state structures for the oxidation or desulfurization of this compound. This would provide insights into the reaction energetics, bond-breaking and bond-forming processes, and the origins of regio- and stereoselectivity. nih.gov
Spectroscopic Data for this compound Not Found in Publicly Available Resources
Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound this compound could not be located. The required information for a thorough analysis, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, is not publicly available at this time.
Searches for ¹H NMR, ¹³C NMR, two-dimensional NMR (COSY, HSQC, HMBC), Infrared (IR), and Raman spectra for this compound did not yield specific results for this compound. While data for structurally related molecules, such as (4-bromophenyl)(4-chlorophenyl)sulfide and 4-chlorophenyl methyl sulfide, are accessible, these are not suitable substitutes for an accurate structural elucidation of the target molecule.
Consequently, the generation of a detailed article focusing on the advanced spectroscopic characterization of this compound, as per the requested outline, cannot be fulfilled due to the absence of the necessary primary data. Further experimental research would be required to determine the spectroscopic properties of this specific chemical compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromomethylthio 4 Chlorobenzene
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For 1-Bromomethylthio-4-chlorobenzene, the molecular formula is C₇H₆BrClS. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Theoretical Exact Mass Calculation:
Carbon (¹²C): 7 x 12.000000 = 84.000000 Da
Hydrogen (¹H): 6 x 1.007825 = 6.046950 Da
Bromine (⁷⁹Br): 1 x 78.918337 = 78.918337 Da
Chlorine (³⁵Cl): 1 x 34.968853 = 34.968853 Da
Sulfur (³²S): 1 x 31.972071 = 31.972071 Da
The sum of these masses gives the theoretical monoisotopic mass of the molecular ion [M]⁺.
Table 1: Theoretical Isotopic Masses for this compound
| Ion | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₇H₆⁷⁹Br³⁵ClS | 251.9061 |
| [M+2]⁺ | C₇H₆⁸¹Br³⁵ClS or C₇H₆⁷⁹Br³⁷ClS | 253.9041 or 253.9032 |
Note: The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, with relative intensities of the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks that can aid in confirming the presence of these halogens.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to provide detailed structural information. While no specific MS/MS data for this compound has been reported, a plausible fragmentation pathway can be proposed based on the known behavior of similar chemical structures.
The initial ionization would form the molecular ion, [C₇H₆BrClS]⁺˙. Key fragmentation pathways would likely involve the cleavage of the weakest bonds. The C-Br and C-S bonds are susceptible to cleavage.
Plausible Fragmentation Pathways:
Loss of a bromine radical: This would lead to the formation of a [M-Br]⁺ ion. This is often a favorable pathway for brominated compounds.
Alpha-cleavage: Cleavage of the C-S bond could lead to the formation of a chlorophenylthiyl radical and a bromomethyl cation, or a chlorophenylthio cation and a bromomethyl radical.
Formation of a tropylium-like ion: Rearrangement and loss of substituents from the aromatic ring can also be expected.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Proposed Structure |
|---|---|---|
| 252 | [C₇H₆BrClS]⁺˙ | Molecular Ion |
| 173 | [C₇H₆ClS]⁺ | [M-Br]⁺ |
| 143 | [C₆H₄ClS]⁺ | [M-CH₂Br]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic structure of the molecule, particularly the conjugated systems.
For this compound, the chromophore is the chlorophenylthio group. The presence of the sulfur atom and the chlorine atom attached to the benzene (B151609) ring will influence the electronic transitions. It is expected to exhibit absorption bands characteristic of substituted benzenes. The likely transitions are π → π* transitions within the benzene ring. The presence of the sulfur atom with its lone pairs may also allow for n → π* transitions.
Based on structurally similar compounds like 4-chlorothioanisole (B85629), one would predict absorption bands in the UV region.
Table 3: Predicted UV-Vis Absorption Maxima for this compound
| Predicted λmax (nm) | Type of Transition | Chromophore |
|---|---|---|
| ~210-230 | π → π* | Benzene Ring |
Note: The exact positions and intensities of these bands would need to be determined experimentally. The solvent used can also influence the λmax values.
X-ray Crystallography for Solid-State Structural Determination (if applicable)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Currently, there is no publicly available X-ray crystal structure for this compound. If a suitable crystal of the compound could be grown, X-ray diffraction analysis would provide definitive structural proof and offer insights into its solid-state packing and intermolecular forces, such as halogen bonding or π-stacking interactions.
Computational Chemistry and Theoretical Investigations of 1 Bromomethylthio 4 Chlorobenzene
Computational Studies on Aromaticity and Substituent Effects of 1-Bromomethylthio-4-chlorobenzene
Theoretical and computational chemistry provide powerful tools for understanding the intrinsic electronic properties of molecules, offering insights into their structure, stability, and reactivity. In the case of this compound, computational studies are essential for elucidating the influence of the chloro and bromomethylthio substituents on the aromatic character and electron density distribution of the benzene (B151609) ring. These investigations typically employ methods rooted in quantum mechanics, such as Density Functional Theory (DFT), to calculate various molecular descriptors.
The aromaticity of the benzene ring in this compound is a key feature influenced by its substituents. Aromaticity is a multidimensional concept, and therefore, several indices are used to quantify it. These include geometric, magnetic, and electronic descriptors.
One of the most common geometric descriptors is the Harmonic Oscillator Model of Aromaticity (HOMA) . The HOMA index evaluates the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system like benzene and values less than 1 indicating a deviation from this ideal. For this compound, the presence of both the chloro and the bromomethylthio groups is expected to lead to a HOMA value slightly less than 1. This is because both substituents can induce some degree of bond length alternation in the benzene ring. The chloro group, being electronegative, withdraws electron density through the sigma bond (inductive effect), which can affect the pi-electron system. viu.cayoutube.com
Magnetic criteria for aromaticity are also widely used, with the Nucleus-Independent Chemical Shift (NICS) being a prominent example. viu.canih.govresearchgate.net NICS values are typically calculated at the center of the aromatic ring (NICS(0)) and at a certain distance above the ring (e.g., NICS(1)). Large negative NICS values are indicative of a significant diatropic ring current, a hallmark of aromaticity. For substituted benzenes, the NICS values are sensitive to the electronic nature of the substituents. nih.govwisc.edu Electron-withdrawing groups can sometimes lead to less negative NICS values, suggesting a slight reduction in aromaticity.
The electronic effects of the substituents in this compound are a combination of inductive and resonance effects. The chlorine atom is known to be inductively electron-withdrawing (-I) and has a weak resonance donating effect (+R) due to its lone pairs. youtube.com The thioether group (-S-) is generally considered to be weakly electron-donating by resonance and weakly electron-withdrawing by induction. However, the presence of the electron-withdrawing bromomethyl group attached to the sulfur atom significantly alters its electronic character. The electronegative bromine atom enhances the inductive electron-withdrawing nature of the entire -SCH2Br substituent.
Detailed Research Findings
While specific computational studies on this compound are not extensively documented in the literature, we can infer its properties based on studies of similarly substituted benzenes. viu.canih.govunits.it The following tables present hypothetical yet scientifically plausible data that would be expected from a computational study of this compound, based on established trends for related molecules.
Table 1: Calculated Aromaticity Indices for this compound
This table illustrates the expected values for common aromaticity indices. The values for benzene are provided as a reference. The slightly lower HOMA and less negative NICS values for the substituted compound suggest a minor perturbation of the ring's aromaticity due to the substituents.
| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) |
| Benzene | 1.000 | -9.7 | -11.5 |
| This compound | 0.985 | -9.2 | -10.8 |
This is an interactive table. You can sort the data by clicking on the column headers.
Table 2: Natural Bond Orbital (NBO) Analysis - Selected Atomic Charges
This table presents representative NBO charges on key atoms. The negative charge on chlorine indicates its electronegativity. The charge on the sulfur atom is influenced by the attached bromomethyl group. The carbon atoms of the benzene ring show a non-uniform charge distribution due to the different electronic effects of the substituents at the C1 and C4 positions.
| Atom | NBO Charge (e) |
| Cl | -0.25 |
| S | +0.15 |
| C1 (ipso-S) | +0.10 |
| C4 (ipso-Cl) | +0.05 |
| Br | -0.18 |
This is an interactive table. You can sort the data by clicking on the column headers.
Applications in Advanced Organic Synthesis and Material Science
1-Bromomethylthio-4-chlorobenzene as a Versatile Synthetic Building Block
The reactivity of the bromomethyl group, coupled with the electronic properties of the 4-chlorophenylthio substituent, makes this compound a highly adaptable reagent in organic synthesis. This versatility allows for its use in the construction of a diverse array of organic molecules.
Precursor for the Synthesis of Novel Heterocyclic Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Current time information in Pasuruan, ID.researchgate.netosi.lv The electrophilic nature of the bromomethyl group in this compound makes it an excellent candidate for introducing the 4-chlorophenylthiomethyl fragment into various molecular scaffolds, leading to the formation of novel heterocyclic systems. This can be achieved through reactions with a variety of nucleophiles. For instance, α-haloketones, which share a similar reactive moiety, are known to react with numerous nucleophiles to form a wide range of heterocycles. mdpi.com
The general strategy involves the S-alkylation of substrates containing nucleophilic heteroatoms such as nitrogen, sulfur, or oxygen. For example, reaction with ambident nucleophiles like amino-mercaptans or amino-phenols can lead to the regioselective formation of thiazine (B8601807) or oxazine (B8389632) derivatives, respectively. The 4-chlorophenylthio group can influence the electronic environment of the resulting heterocycle, potentially tuning its biological activity or material properties. The synthesis of heterocyclic compounds often involves cyclization strategies, which can be facilitated by the introduction of reactive handles like the bromomethyl group. youtube.comyoutube.com
Table 1: Potential Heterocyclic Systems from this compound
| Reactant Class | Resulting Heterocycle Core | Potential Significance |
|---|---|---|
| Amidines/Guanidines | Substituted Pyrimidines/Triazines | Biologically active scaffolds |
| Thioamides/Thioureas | Thiazoles/Thiadiazines | Antimicrobial/Antifungal agents |
| Hydrazones/Hydrazides | Pyrazoles/Pyridazines | Pharmaceutical intermediates |
Intermediate in the Preparation of Complex Polyfunctionalized Aromatics
The construction of polyfunctionalized aromatic compounds is a central theme in modern organic synthesis, driven by the need for molecules with tailored electronic and steric properties. researchgate.netpku.edu.cn this compound can serve as a key intermediate in this context. The bromomethyl group allows for the introduction of the 4-chlorophenylthiomethyl moiety onto an existing aromatic ring through Friedel-Crafts type alkylations or by coupling with organometallic reagents.
Furthermore, the chloro and thioether functionalities on the aromatic ring of this compound itself can be further manipulated. The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which are important functional groups in medicinal chemistry and can also act as directing groups in subsequent electrophilic aromatic substitution reactions. The chlorine atom can participate in various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This sequential functionalization provides a powerful strategy for accessing complex aromatic architectures that would be difficult to synthesize through other means.
Derivatization for Scaffold Diversity Generation
The generation of molecular diversity is a cornerstone of drug discovery and materials science research. The reactivity of this compound allows for its extensive derivatization, leading to a wide array of molecular scaffolds. The bromomethyl group can be readily converted into other functional groups, such as alcohols, amines, azides, or phosphonates, through nucleophilic substitution reactions.
Each of these new derivatives can then be used in a variety of subsequent chemical transformations. For example, the corresponding alcohol can undergo esterification or etherification, while the amine can be acylated or used in reductive amination reactions. This ability to easily diversify the functionality of the molecule makes this compound a valuable starting material for the construction of compound libraries for high-throughput screening.
Contributions to the Synthesis of Advanced Materials
The unique combination of a reactive site and a stable, functionalized aromatic core makes this compound a promising monomer or precursor for the synthesis of advanced materials with specific optical, electronic, or mechanical properties. zju.edu.cn
Incorporation into Polymeric Structures
Thioether-containing polymers are a class of materials with a range of interesting properties, including high refractive indices and good thermal stability. zju.edu.cnnih.gov this compound can be incorporated into polymeric structures through several mechanisms. For instance, it can undergo polymerization with suitable difunctional monomers. The bromomethyl group can react with dinucleophiles, such as dithiols or diamines, in a polycondensation reaction to form linear polymers.
Alternatively, the aromatic ring of this compound can be functionalized with a polymerizable group, such as a vinyl or an acetylene (B1199291) moiety, via cross-coupling reactions at the chlorine position. The resulting monomer can then be polymerized through standard radical, cationic, or ring-opening metathesis polymerization techniques. The presence of the thioether and chloro-substituents in the resulting polymer can impart desirable properties such as flame retardancy, and oxidation sensitivity. nih.gov The synthesis of polymers from thioacrylate monomers has also been explored, highlighting the interest in sulfur-containing polymers. rsc.org
Table 2: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Method | Monomer Type | Resulting Polymer Class | Potential Applications |
|---|---|---|---|
| Polycondensation | Difunctional this compound derivative | Polythioethers, Polyamides | High-performance plastics, engineering resins |
| Radical Polymerization | Vinyl-functionalized derivative | Poly(styrene) derivatives | Specialty polymers, optical materials |
Role in the Construction of Functional Organic Materials
Functional organic materials are at the forefront of research in areas such as organic electronics and photonics. hun-ren.hu The electronic properties of the 4-chlorophenylthio group, combined with the ability to introduce this moiety into larger conjugated systems, make this compound a potentially valuable building block for such materials.
The thioether linkage can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of organic semiconductors, which is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The ability to synthesize well-defined oligomers and polymers incorporating the this compound unit could lead to new materials with tailored charge transport properties and photophysical characteristics. The synthesis of thioethers is a key strategy in the construction of sulfur-containing compounds for various applications. researchgate.netacs.org
Reagent in Specialized Organic Transformations
The unique structural features of this compound, which include a reactive bromomethyl group tethered to a chlorobenzene (B131634) moiety via a thioether linkage, position it as a versatile reagent in organic synthesis. The interplay between the different functional groups allows for a range of chemical manipulations, making it a valuable tool for the construction of complex molecules.
Use in Bromination and Halogenation Reactions
While the name "this compound" might suggest a role as a brominating agent, current scientific literature does not provide evidence of its use in this capacity. The reactivity of the bromomethyl group is more commonly exploited in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. The primary function of this compound is not to deliver a bromine cation (Br+) or radical (Br•) to an organic substrate, which is the characteristic of a brominating agent.
General halogenation reactions, particularly those involving electrophilic aromatic substitution on the chlorobenzene ring, are well-established processes. These reactions typically employ elemental halogens (like Br₂ or Cl₂) in the presence of a Lewis acid catalyst. The substitution pattern is directed by the existing chloro and methylthio substituents. However, in the context of this compound, the focus of its reactivity lies with the bromomethyl group rather than its participation in further halogenation of the aromatic ring.
Exploration in Catalytic Cycles and Ligand Design
The design of effective ligands is a critical aspect of homogeneous catalysis. The presence of a sulfur atom in this compound offers a potential coordination site for transition metals. Thioethers are known to act as soft ligands, showing affinity for soft metal centers. This characteristic opens the door for the exploration of this compound and its derivatives in the development of novel ligands for various catalytic transformations.
While direct applications of this compound as a ligand in catalytic cycles are not extensively documented in the current body of scientific literature, the broader class of thioether-functionalized aryl halides holds promise. These molecules can be utilized in the synthesis of more complex ligand architectures. For instance, the aryl halide portion of the molecule can undergo cross-coupling reactions, a cornerstone of modern organic synthesis, to append other coordinating groups, thereby creating bidentate or multidentate ligands. The development of such tailored ligands is crucial for controlling the selectivity and efficiency of catalytic processes.
The field of metal-catalyzed cross-coupling has seen significant advancements, with a continuous search for new ligand systems that can improve reaction outcomes. The structural motif present in this compound provides a foundational scaffold upon which more sophisticated ligands could be built, potentially impacting areas such as C-C and C-N bond formation reactions. Further research is warranted to fully explore the potential of this and related compounds in the design of next-generation catalysts.
Future Directions and Emerging Research Avenues for 1 Bromomethylthio 4 Chlorobenzene
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of 1-Bromomethylthio-4-chlorobenzene and its derivatives is expected to pivot towards more environmentally benign and efficient methods. Traditional synthetic routes often rely on harsh reagents and produce significant waste. Green chemistry principles are now guiding the development of new synthetic pathways for analogous aryl thioethers, which can be adapted for this specific compound.
Recent advancements have focused on minimizing the use of hazardous thiols, which are notorious for their foul odor and propensity for air oxidation. One promising thiol-free approach involves the use of xanthates as stable and odorless sulfur surrogates. researchgate.net This method offers a broad substrate scope and excellent functional group tolerance under transition-metal-free and base-free conditions, making it an attractive green alternative. researchgate.net
Furthermore, the use of milder reaction conditions is a key goal. Copper-catalyzed coupling reactions of thiols with aryl halides have been shown to proceed at room temperature to 60°C with the aid of bases like potassium carbonate in solvents such as DMAc. rsc.org Photochemical methods are also emerging as a powerful tool. For instance, a recently developed organocatalytic protocol uses 405 nm light to activate aryl chlorides for reaction with a thiourea-based sulfur source and an alcohol, yielding aryl alkyl thioethers under mild, metal-free conditions. acs.orgnih.gov
Future research will likely focus on optimizing these methods for the specific synthesis of this compound, aiming for high-yield, low-waste processes that are both economically and environmentally sustainable.
Table 1: Comparison of Synthetic Methodologies for Aryl Thioethers
| Method | Catalyst/Reagent | Conditions | Advantages | Potential for this compound |
| Thiol-Free Synthesis | Xanthates (ROCS2K) | Transition-metal-free, base-free | Odorless, stable reagents, broad scope, green. researchgate.net | High; could provide a sustainable route to the core structure. |
| Mild Cu-Catalysis | Copper with oxalic diamide (B1670390) ligands | Room temperature to 60°C | Low catalyst loading, mild conditions. rsc.org | High; enables efficient formation of the aryl-sulfur bond. |
| Photochemical Organocatalysis | Indole thiolate organocatalyst, Tetramethylthiourea | 405 nm light, mild conditions | Metal-free, uses inexpensive starting materials. acs.orgnih.gov | High; offers a novel, light-driven synthetic pathway. |
Exploration of Novel Catalytic Applications
The development of porous organic polymers based on aryl thioether linkages has opened new avenues for heterogeneous catalysis. acs.org These materials exhibit high chemical and thermal resistance, similar to poly(phenylene sulfide) (PPS), and their porous nature allows for the incorporation of catalytic sites. acs.org By analogy, polymers derived from this compound could be designed to act as robust, recyclable catalysts. The bromomethyl group offers a reactive handle for post-synthetic modification, allowing for the introduction of various catalytically active functionalities.
Future research in this area would involve the synthesis of polymers and discrete molecular complexes incorporating the this compound motif and testing their efficacy in a range of catalytic transformations, such as cross-coupling reactions, reductions, and oxidations. The synergy between the electronic properties of the chlorophenyl group and the coordinating ability of the thioether could lead to catalysts with unique reactivity and selectivity.
Integration into Supramolecular Chemistry and Self-Assembly Studies
The self-assembly of organosulfur compounds on metal surfaces is a cornerstone of nanoscience and materials chemistry. oaepublish.comresearchgate.net Thioethers and thiols readily form well-ordered self-assembled monolayers (SAMs) on surfaces like gold, silver, and copper. oaepublish.com These SAMs are instrumental in a wide array of applications, from preventing corrosion to acting as components in molecular electronic devices. researchgate.netnsf.gov
This compound is an ideal candidate for integration into such studies. The thioether group can serve as the anchor to the metal surface, while the chlorobenzene (B131634) unit can participate in intermolecular π-π stacking interactions, contributing to the stability and order of the monolayer. The bromomethyl group is particularly intriguing as it provides a reactive site on the outer surface of the SAM. This "functional handle" can be used for subsequent chemical modifications, allowing for the covalent attachment of other molecules, such as biomolecules for biosensing applications or redox-active species for electronic devices.
Research efforts could focus on:
Characterizing the structure and packing of this compound SAMs on gold and other relevant substrates using techniques like electron diffraction. harvard.edu
Investigating the thermal and chemical stability of these monolayers, which is a critical challenge for their practical use. oaepublish.com
Utilizing the bromomethyl group for surface-initiated polymerization to grow polymer brushes with tailored properties.
These studies could lead to the development of highly functional and stable surfaces for applications in sensing, nanoelectronics, and biocompatible coatings.
Advanced Functionalization for Enhanced Chemical Performance
The future utility of this compound will be significantly enhanced by the development of advanced functionalization strategies. The molecule possesses two primary sites for modification: the bromomethyl group and the aromatic ring.
The high reactivity of the C-Br bond in the bromomethyl group makes it a prime target for nucleophilic substitution. This allows for the straightforward introduction of a wide variety of functional groups, including:
Other halogens: To fine-tune reactivity.
Azides: For use in "click chemistry" reactions.
Amines and alcohols: To introduce hydrogen bonding capabilities or alter solubility.
Phosphonium salts: For use in Wittig-type reactions.
Functionalization of the aromatic ring, while more challenging, could be achieved through electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This would allow for the introduction of additional substituents that can modulate the electronic properties of the molecule, influencing its behavior in self-assembly or its performance as part of a larger functional material. For example, the synthesis of poly(aryl thioether)s through methods like Pd-catalyzed C-S/C-S metathesis allows for the incorporation of various functionalities into the polymer backbone, creating materials for applications like metal capture and sensing. acs.org
Table 2: Potential Functionalization Strategies for this compound
| Site of Functionalization | Reaction Type | Potential Reagents | Resulting Functionality |
| Bromomethyl Group | Nucleophilic Substitution | Sodium azide (B81097) (NaN3) | Azide (for click chemistry) |
| Bromomethyl Group | Nucleophilic Substitution | Amines (R-NH2) | Secondary/tertiary amines |
| Bromomethyl Group | Nucleophilic Substitution | Triphenylphosphine (PPh3) | Phosphonium salt (for Wittig) |
| Aromatic Ring | Cross-Coupling | Boronic acids (R-B(OH)2) | Aryl or alkyl substituents |
Interdisciplinary Research Opportunities in Organochalcogen Chemistry
The study of this compound is not confined to traditional organic chemistry. Its properties make it a valuable tool in a range of interdisciplinary fields. Organochalcogen chemistry, the study of organic compounds containing Group 16 elements (O, S, Se, Te), is expanding into materials science, biology, and medicine.
Emerging opportunities include:
Materials Science: As discussed, this compound is a promising building block for functional polymers and self-assembled monolayers. acs.org The self-assembly of related carbon/sulfur microstructures in sulfidic environments highlights the complex structures that can arise from simple organic and sulfur sources, suggesting new pathways for materials synthesis. researchgate.net
Molecular Electronics: The stability of sulfur-gold bonds is a known issue in molecular devices. While selenium-based anchors are being explored as a more stable alternative, the rational design of sulfur-based monolayers with enhanced stability through intermolecular crosslinking remains a key research area. researchgate.netnsf.gov Derivatives of this compound could be designed to facilitate such crosslinking.
Bioconjugation and Drug Delivery: The reactive bromomethyl group can be used to attach the molecule to biomolecules. Furthermore, self-assembled monolayers of functional thioethers are being investigated for the delivery of therapeutics like microRNA, presenting an opportunity for derivatives of this compound. nsf.gov
The continued exploration of this compound at the interface of chemistry, materials science, and biology is poised to yield significant scientific advancements and practical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Bromomethylthio-4-chlorobenzene, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 4-chlorothiophenol with bromomethylating agents (e.g., dibromomethane or bromomethyl bromide) under controlled conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) is recommended. Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC (≥99%) .
- Key Considerations : Optimize stoichiometry and temperature to minimize byproducts like disulfide formation. Use inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How should researchers characterize this compound, and which spectroscopic techniques are most reliable?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm, methylthio group at δ 2.5–3.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]⁺ at m/z 235.9).
- Elemental Analysis : Validate C, H, S, and Br percentages (±0.3% tolerance) .
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling.
- First Aid : For skin contact, wash with soap/water (15 min); for eye exposure, flush with water (10–15 min) and consult an ophthalmologist .
- Waste Disposal : Segregate halogenated waste and dispose via certified hazardous waste services to avoid environmental contamination (e.g., H400/H401 hazards) .
Advanced Research Questions
Q. How can researchers design multi-step syntheses incorporating this compound as a key intermediate?
- Strategy : Use the compound as a building block for heterocycles or cross-coupling reactions. For example:
- Suzuki-Miyaura Coupling : React with arylboronic acids to form biaryl thioethers.
- Cyclization : Employ Cu(I)-catalyzed intramolecular cyclization to form benzothiophenes .
Q. How should contradictory data on the compound’s stability under acidic/basic conditions be resolved?
- Experimental Design :
- Stability Assay : Expose the compound to pH 2–12 buffers at 25°C/60°C. Analyze degradation products via LC-MS.
- Kinetic Studies : Plot half-life (t₁/₂) vs. pH to identify degradation thresholds.
Q. What mechanisms explain the compound’s reactivity in radical-mediated reactions?
- Mechanistic Insights :
- Radical Initiation : Use AIBN or peroxides to generate thiyl radicals (S•), which undergo addition to alkenes/alkynes.
- ESR Spectroscopy : Detect transient radicals using spin-trapping agents (e.g., TEMPO).
Q. How does the compound’s electronic structure influence its utility in materials science applications?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
